3-hydroxybenzene-1-sulfonyl fluoride

SuFEx Chemistry Physical Organic Chemistry Medicinal Chemistry

Sulfonyl chlorides hydrolyze rapidly in biological media, compromising probe integrity and experimental reproducibility. 3-Hydroxybenzene-1-sulfonyl fluoride (CAS 1394917-55-5) addresses this with a hydrolytically stable SuFEx warhead. • Balanced aqueous stability enables controlled, chemoselective covalent labeling of serine hydrolases & kinases under physiological conditions. • Orthogonal meta-phenol handle permits sequential reporter/payload conjugation without interfering with SuFEx reactivity. • MW 176.17; LogP 1.33; ideal for covalent fragment screening and ABP/ADC/PROTAC construction.

Molecular Formula C6H5FO3S
Molecular Weight 176.2
CAS No. 1394917-55-5
Cat. No. B6151224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxybenzene-1-sulfonyl fluoride
CAS1394917-55-5
Molecular FormulaC6H5FO3S
Molecular Weight176.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxybenzene-1-sulfonyl fluoride: SuFEx Click Chemistry Hub


3-Hydroxybenzene-1-sulfonyl fluoride (CAS 1394917-55-5) is an aromatic sulfonyl fluoride compound belonging to the organofluorine class, characterized by a reactive sulfonyl fluoride (-SO₂F) group and a modifiable hydroxyl (-OH) group positioned meta to each other on a benzene ring . This bifunctional architecture establishes it as a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a next-generation bioconjugation and materials science strategy known for its reliability and chemoselectivity [1]. Its electrophilic warhead enables the targeted covalent modification of nucleophilic protein residues, positioning the compound as a privileged scaffold for developing chemical probes, activity-based probes (ABPs), and covalent inhibitors [2].

3-Hydroxybenzene-1-sulfonyl fluoride: Stability vs. Sulfonyl Halides


The selection of 3-hydroxybenzene-1-sulfonyl fluoride over its generic aryl sulfonyl halide counterparts or positional isomers is dictated by a critical and quantifiable divergence in hydrolytic stability and chemoselectivity that directly impacts experimental success and procurement value. While sulfonyl chlorides exhibit high electrophilicity, they suffer from rapid hydrolysis in aqueous and protic environments, limiting their utility in biological settings [1]. In contrast, the sulfonyl fluoride motif confers a unique balance of aqueous stability and reactivity under SuFEx conditions, enabling controlled, chemoselective reactions even in complex biological matrices [1]. Furthermore, the position of the phenolic hydroxyl group is not arbitrary; its meta-arrangement introduces distinct electronic effects on the aromatic ring compared to the para-isomer, which can critically influence the sulfonyl fluoride's reactivity and the properties of the resulting conjugates . Substituting with a generic sulfonyl chloride or a different isomer would therefore compromise the specific stability/reactivity profile and the precise molecular geometry required for successful bioconjugation, probe design, or targeted covalent inhibition [2].

3-Hydroxybenzene-1-sulfonyl fluoride: Quantitative Differentiation


Meta vs. Para Isomer: pKa and Reactivity

The substitution pattern on the aromatic ring is a primary determinant of the sulfonyl fluoride's reactivity and physicochemical properties. The pKa of the phenolic hydroxyl group in the target compound (meta-position) is predicted to be 8.17 ± 0.10 . This is a key differentiator from its para-isomer, 4-hydroxybenzene-1-sulfonyl fluoride, which is expected to have a different pKa and electronic influence on the sulfonyl fluoride group. The meta-phenol substitution alters the electron density distribution across the ring via resonance and inductive effects, which directly modulates the electrophilicity of the -SO₂F warhead and the subsequent stability of the covalent adduct it forms with biological targets [1].

SuFEx Chemistry Physical Organic Chemistry Medicinal Chemistry

Sulfonyl Fluoride vs. Chloride: Hydrolytic Stability

The replacement of the sulfonyl fluoride (-SO₂F) warhead with a more reactive sulfonyl chloride (-SO₂Cl) is a common consideration for synthetic chemists, but it results in a significant and well-documented loss in practical utility for biological applications. As a class, sulfonyl fluorides exhibit considerably higher stability towards hydrolysis in aqueous media compared to sulfonyl chlorides [1]. This is a fundamental advantage of the SuFEx click chemistry paradigm. While 3-hydroxybenzene-1-sulfonyl chloride is more reactive, it is also less stable and more prone to premature hydrolysis, leading to variable yields and off-target reactions in complex proteomes [2]. This class-level inference is critical for procurement decisions; the sulfonyl fluoride version ensures reliable, chemoselective labeling in the aqueous, buffered conditions of biological assays where the chloride analog would degrade.

Chemical Biology Click Chemistry Probe Development

Predicted LogP: Physicochemical Property

The partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which directly influences membrane permeability and solubility in biological assays. For 3-hydroxybenzene-1-sulfonyl fluoride, the predicted LogP is reported as 1.33 [1]. This quantitative value provides a baseline for comparing its lipophilicity with other potential building blocks or warheads. In the context of chemical probe design, this LogP value suggests a moderate lipophilicity that is often desirable for cell-based experiments, balancing the need for membrane permeability with solubility in aqueous media. This specific data point allows researchers to make informed predictions about the compound's behavior in complex biological systems relative to other fragments with different predicted LogP values.

ADME Properties Computational Chemistry Medicinal Chemistry

3-Hydroxybenzene-1-sulfonyl fluoride: Application Scenarios


Activity-Based Protein Probes (ABPP) Development

Leveraging its balanced hydrolytic stability and electrophilicity, 3-hydroxybenzene-1-sulfonyl fluoride serves as an ideal scaffold for constructing activity-based probes (ABPs) to profile enzyme families, particularly serine hydrolases and kinases. The meta-hydroxy group provides a convenient handle for introducing an alkyne or biotin reporter tag, while the -SO₂F warhead covalently labels active-site nucleophiles in a chemoselective manner under physiological conditions [1]. This approach enables the enrichment, identification, and functional analysis of target enzymes in complex proteomes, offering a significant advantage over less stable sulfonyl chloride analogs [2].

Covalent Fragment Library Design for HTS

The compound's low molecular weight (176.17 g/mol) and modifiable structure make it a valuable member of covalent fragment libraries for screening against challenging therapeutic targets [1]. Its predicted LogP of 1.33 and pKa of 8.17 provide favorable physicochemical properties for cell-based assays [2]. As a privileged sulfonyl fluoride warhead, it can be screened directly to identify weak-binding fragments that covalently modify a protein target, which can then be optimized into potent and selective lead compounds [3].

Site-Selective Bioconjugation for ADCs and PROTACs

The orthogonal reactivity of the sulfonyl fluoride group enables the site-selective conjugation of payloads (e.g., fluorophores, cytotoxic drugs, E3 ligase ligands) to proteins or antibodies under mild, biocompatible conditions. The meta-phenol provides a distinct handle for sequential derivatization without interfering with the SuFEx reaction. This dual functionalization strategy is highly valued for constructing homogeneous Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise control over linker attachment sites is paramount for efficacy and safety [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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